A Comprehensive Technical Guide to 4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline: A Key Intermediate in Medicinal Chemistry
A Comprehensive Technical Guide to 4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline: A Key Intermediate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Quinolines in Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethyl (CF₃) group, into these scaffolds has become a pivotal strategy in modern drug design. The trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, thereby improving its pharmacokinetic and pharmacodynamic profile.[3] This guide provides a detailed technical overview of 4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline, a key heterocyclic building block poised for significant applications in the synthesis of novel pharmaceuticals. Due to the limited availability of specific experimental data for this compound, this guide will also draw upon data from closely related analogs to provide a comprehensive understanding of its properties and potential.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the known and predicted properties for 4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline.
| Property | Value | Source |
| CAS Number | 140908-89-0 | [4][5] |
| Molecular Formula | C₁₁H₇ClF₃N | [4][5] |
| Molecular Weight | 245.63 g/mol | [4][5] |
| Appearance | Likely a solid at room temperature. | Inferred from related compounds[6] |
| Melting Point | Not available. For the related 4-Chloro-8-(trifluoromethyl)quinoline, the melting point is 78 °C. | [7] |
| Boiling Point | Not available. For the related 4-Chloro-8-(trifluoromethyl)quinoline, the normal boiling point is 296.58 °C. | [7] |
| Solubility | Expected to be soluble in common organic solvents like ethanol, DMF, and chloroform. Sparingly soluble in cold water. | Inferred from general quinoline properties |
| Predicted logP | 4.1 | PubChemLite |
Spectroscopic Data:
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring system and a singlet for the methyl group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 11 carbon atoms in the molecule, including the methyl carbon and the carbon of the trifluoromethyl group.
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. For a derivative of 8-(trifluoromethyl)quinoline, a sharp singlet at approximately -58.7 ppm was observed for the CF₃ group.[1]
-
Mass Spectrometry: High-resolution mass spectrometry would provide the exact mass of the molecular ion. Predicted adducts include [M+H]⁺ at m/z 246.02919 and [M+Na]⁺ at m/z 268.01113.
Synthesis and Reactivity: A Versatile Synthetic Intermediate
The synthesis of 4-chloroquinolines is a well-established area of organic chemistry. While a specific, detailed protocol for 4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline is not published, a plausible synthetic route can be devised based on established methodologies such as the Combes quinoline synthesis or the Gould-Jacobs reaction, followed by chlorination.
A generalized synthetic workflow is presented below:
Caption: Generalized synthetic workflow for 4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 2-Methyl-8-(trifluoromethyl)quinolin-4-ol
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In a round-bottom flask equipped with a reflux condenser, combine 2-aminobenzotrifluoride and a slight excess of ethyl acetoacetate.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid).
-
Heat the reaction mixture at a temperature sufficient to drive the cyclization, typically between 100-150 °C, for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and pour it into a beaker of ice water.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield 2-Methyl-8-(trifluoromethyl)quinolin-4-ol.
Step 2: Synthesis of 4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline
-
To a flask containing 2-Methyl-8-(trifluoromethyl)quinolin-4-ol, add an excess of a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Heat the mixture under reflux for a few hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the excess chlorinating agent by slowly adding the reaction mixture to crushed ice.
-
Neutralize the acidic solution with a base (e.g., ammonium hydroxide or sodium bicarbonate).
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline.
Reactivity:
The 4-chloro substituent on the quinoline ring is a key functional handle for further synthetic transformations. It is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups at this position. This reactivity is central to its utility as a building block in the synthesis of more complex molecules with potential biological activity.[8]
Caption: Reactivity of the 4-chloro group towards nucleophilic substitution.
Applications in Drug Discovery and Medicinal Chemistry
Quinoline derivatives are of significant interest in drug discovery due to their wide range of pharmacological activities. The presence of a trifluoromethyl group in 4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline makes it a particularly attractive starting material for the synthesis of novel drug candidates with potentially enhanced efficacy and improved pharmacokinetic properties.
Potential Therapeutic Areas:
-
Antimalarial Agents: Chloroquine, a well-known antimalarial drug, features a 4-aminoquinoline core. The 4-chloro position of the title compound is an ideal site for the introduction of various amine-containing side chains to generate novel chloroquine analogs with potential activity against drug-resistant strains of Plasmodium falciparum.[1]
-
Anticancer Agents: Numerous quinoline-based compounds have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and topoisomerases.[1][2] The 4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline scaffold can be elaborated to synthesize novel kinase inhibitors or DNA-intercalating agents.
-
Antimicrobial Agents: The quinoline core is present in several antibacterial drugs. By modifying the 4-position, it is possible to develop new antimicrobial agents with improved potency and a broader spectrum of activity.[9][10]
-
Anti-inflammatory and CNS-active Agents: Derivatives of quinoline have also shown promise as anti-inflammatory and central nervous system (CNS) active agents.[2]
Safety and Handling
As a laboratory chemical, 4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline should be handled with appropriate safety precautions. While a specific material safety data sheet (MSDS) for this compound is not widely available, the safety information for structurally similar compounds provides guidance.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.
-
Inhalation: Avoid inhaling dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
For related chloro-trifluoromethyl-quinolines, the following hazard statements are common: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6]
Conclusion
4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline is a valuable and versatile building block for the synthesis of a wide array of novel heterocyclic compounds with significant potential in drug discovery. Its trifluoromethyl and chloro substituents provide key handles for synthetic manipulation and can impart desirable physicochemical and pharmacological properties to the target molecules. While specific experimental data for this compound remains limited in the public domain, the wealth of information available for related quinoline derivatives provides a strong foundation for its exploration in medicinal chemistry. Further research into the synthesis and biological evaluation of derivatives of 4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline is warranted and holds the promise of yielding new and effective therapeutic agents.
References
-
Chemcasts. (n.d.). Thermophysical Properties of 4-Chloro-8-(trifluoromethyl)quinoline. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 4-Chloro-2-methyl-8-trifluoromethyl-quinoline, min 95%, 100 mg. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-2,8-bis(trifluoromethyl)quinoline. Retrieved from [Link]
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Chemcasts. (n.d.). 4-Chloro-8-(trifluoromethyl)quinoline Properties vs Pressure. Retrieved from [Link]
- Al-Suwaidan, I. A., et al. (2022). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules, 27(23), 8254.
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MySkinRecipes. (n.d.). 8-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline. Retrieved from [Link]
- Wang, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(15), 4936.
- Signore, G., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5373.
- El-Sayed, M. A.-A., et al. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(3), 273–285.
-
CAS. (n.d.). CAS References. Retrieved from [Link]
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Activated Quinoline
Nucleophile
Meisenheimer Intermediate
(Rate-determining step)
4-Anilinoquinoline
